1-Isopropylcyclopentane-1-carboxylic acid

Catalog No.
S14103215
CAS No.
M.F
C9H16O2
M. Wt
156.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropylcyclopentane-1-carboxylic acid

Product Name

1-Isopropylcyclopentane-1-carboxylic acid

IUPAC Name

1-propan-2-ylcyclopentane-1-carboxylic acid

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

InChI

InChI=1S/C9H16O2/c1-7(2)9(8(10)11)5-3-4-6-9/h7H,3-6H2,1-2H3,(H,10,11)

InChI Key

UAFOYVYWSSKWFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1(CCCC1)C(=O)O

1-Isopropylcyclopentane-1-carboxylic acid is an organic compound characterized by its cyclopentane structure with an isopropyl group and a carboxylic acid functional group. Its molecular formula is C9H16O2C_9H_{16}O_2, and it has a molecular weight of approximately 156.23 g/mol . The compound features a cyclopentane ring, which contributes to its unique three-dimensional conformation, influencing its chemical reactivity and biological activity.

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters in the presence of an acid catalyst.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide, leading to the formation of isopropylcyclopentane.
  • Reduction: The carboxylic acid group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or borane.

These reactions are significant in synthetic organic chemistry for creating derivatives and exploring structure-activity relationships.

Research indicates that compounds similar to 1-isopropylcyclopentane-1-carboxylic acid exhibit biological activities, particularly as potential pharmaceuticals. For instance, derivatives have been investigated as antagonists for chemokine receptors, which are crucial in inflammatory responses and various diseases . The biological activity often correlates with the structural features of the compound, such as the spatial arrangement of substituents around the cyclopentane ring.

The synthesis of 1-isopropylcyclopentane-1-carboxylic acid typically involves multi-step organic reactions:

  • Formation of Cyclopentane Derivative: Starting from cyclopentene or cyclopentane derivatives, the introduction of the isopropyl group can be achieved through alkylation reactions.
  • Carboxylation: The introduction of the carboxylic acid group can be performed via carbon dioxide insertion into a suitable precursor or through oxidation of an alcohol derivative.
  • Purification: The final product may require purification techniques such as recrystallization or chromatography to obtain the desired purity.

1-Isopropylcyclopentane-1-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for synthesizing bioactive compounds, particularly those targeting chemokine receptors.
  • Chemical Research: In studies focused on structure-activity relationships in medicinal chemistry.
  • Agriculture: Potential use in developing agrochemicals targeting specific biological pathways.

Interaction studies involving 1-isopropylcyclopentane-1-carboxylic acid often focus on its binding affinity to biological targets such as receptors involved in immune responses. For example, studies have shown that modifications to the cyclopentane structure can significantly alter binding kinetics and affinities for chemokine receptors . Understanding these interactions helps in optimizing drug candidates for better efficacy and reduced side effects.

Several compounds share structural similarities with 1-isopropylcyclopentane-1-carboxylic acid, including:

  • 3-Isopropylcyclopentanol: Lacks the carboxylic acid group but retains similar hydrophobic characteristics.
  • Cyclohexanecarboxylic Acid: A six-membered ring compound that can be compared for steric effects and biological activity.
  • Cyclobutylcarboxylic Acid: A smaller cyclic analog that may exhibit different reactivity patterns due to ring strain.

Comparison Table

CompoundMolecular FormulaKey Features
1-Isopropylcyclopentane-1-carboxylic acidC9H16O2C_9H_{16}O_2Cyclopentane ring with isopropyl and carboxylic groups
3-IsopropylcyclopentanolC9H18OC_9H_{18}OSimilar hydrophobic properties without carboxylic acid
Cyclohexanecarboxylic AcidC7H12O2C_7H_{12}O_2Six-membered ring; different steric effects
Cyclobutylcarboxylic AcidC5H8O2C_5H_{8}O_2Smaller cyclic structure; higher ring strain

The uniqueness of 1-isopropylcyclopentane-1-carboxylic acid lies in its specific combination of steric bulk from the isopropyl group and the functional versatility provided by the carboxylic acid moiety, making it a valuable candidate for further pharmaceutical development.

Favorskii Rearrangement in Cyclopentane Carboxylic Acid Synthesis

The Favorskii rearrangement is a cornerstone reaction for synthesizing cyclopentane carboxylic acids from α-halo ketones. This reaction proceeds via a base-mediated enolate formation, cyclopropanone intermediate, and subsequent ring contraction. For 1-isopropylcyclopentane-1-carboxylic acid, the substrate would typically involve a six-membered cyclic α-halo ketone, such as 2-chloro-1-isopropylcyclohexanone.

The mechanism begins with deprotonation at the α-carbon opposite the halogen, generating an enolate that undergoes intramolecular nucleophilic attack on the halogen-bearing carbon. This forms a strained cyclopropanone intermediate. Hydroxide or alkoxide nucleophiles then open the cyclopropanone, preferentially breaking the bond that yields the more stable carbanion. Protonation and tautomerization afford the ring-contracted cyclopentanecarboxylic acid derivative.

Key factors influencing regioselectivity include:

  • Steric effects: Bulky substituents like the isopropyl group direct ring opening toward less hindered positions.
  • Base strength: Alkoxide bases (e.g., sodium methoxide) favor ester formation, while aqueous hydroxide yields the free acid.
  • Halogen type: Bromine and chlorine are optimal, as iodine may lead to side reactions via elimination.

A notable application is the synthesis of cyclopentanecarboxylic acid (CAS 3400-45-1), where cyclohexanone derivatives undergo Favorskii rearrangement to yield the five-membered ring product. For 1-isopropylcyclopentane-1-carboxylic acid, analogous strategies would involve halogenating a substituted cyclohexanone precursor followed by base treatment.

Palladium-Catalyzed Tandem Heck/Carbonylation Approaches

Palladium-catalyzed tandem reactions offer a versatile route to functionalized cyclopentanes. A Heck/carbonylation sequence employing cyclopentene derivatives and carbon monoxide (CO) can construct bicyclic frameworks with embedded carboxylic acid groups.

In one protocol, desymmetrization of 1-isopropylcyclopentene via Pd(0) catalysis generates a π-allyl palladium intermediate. CO insertion forms an acyl-palladium species, which undergoes intramolecular Heck-type coupling with a pendant alkene. This tandem process yields bicyclo[3.2.1]octene derivatives bearing a quaternary carbon center. Subsequent oxidation of the exocyclic alkene (e.g., ozonolysis or catalytic hydrogenation) introduces the carboxylic acid functionality.

Critical reaction parameters include:

  • Ligand design: Chiral bisphosphine ligands (e.g., BINAP) induce asymmetry, achieving enantiomeric excesses >90%.
  • CO pressure: Optimal pressures (1–5 atm) balance carbonyl insertion efficiency and side-product formation.
  • Solvent system: Polar aprotic solvents like DMF enhance Pd catalyst stability.

This method is particularly advantageous for installing the isopropyl group stereoselectively, as the migratory insertion step in the Heck reaction preserves the configuration of the palladium-bound intermediate.

Metal Cyanate-Mediated Halogenated Ester Reactions

Halogenated esters serve as precursors to carboxylic acids via metal cyanate-mediated substitution. For 1-isopropylcyclopentane-1-carboxylic acid, this approach involves reacting a brominated or chlorinated cyclopentane ester with potassium cyanate (KNCO) under acidic conditions.

The reaction mechanism proceeds through nucleophilic displacement of the halogen by cyanate, forming a urethane intermediate. Acidic hydrolysis then cleaves both the urethane and ester groups, yielding the free carboxylic acid. For example:

$$
\text{1-Bromo-1-isopropylcyclopentane methyl ester} + \text{KNCO} \rightarrow \text{Urethane intermediate} \xrightarrow{\text{HCl}} \text{1-Isopropylcyclopentane-1-carboxylic acid}
$$

Optimization considerations:

  • Solvent choice: Ethereal solvents (THF, dioxane) minimize competing elimination reactions.
  • Temperature: Mild conditions (50–80°C) prevent decarboxylation of the product.
  • Stoichiometry: A 1:1 molar ratio of halogenated ester to KNCO ensures complete substitution.

This method is scalable and avoids the use of toxic cyanide reagents, making it industrially viable. However, regiochemical control depends on the halogen’s position, necessitating precise substrate design.

Carboxylic Acid Reductase Substrate Specificity

Carboxylic acid reductases represent a versatile class of biocatalysts that demonstrate remarkable substrate promiscuity, encompassing aromatic, aliphatic, and dicarboxylic acid substrates [1]. These enzymes catalyze the adenosine triphosphate and nicotinamide adenine dinucleotide phosphate-dependent reduction of carboxylic acids to their corresponding aldehydes through a sophisticated three-domain mechanism involving adenylation, peptidyl carrier protein, and reductase domains [2].

The substrate specificity of carboxylic acid reductases extends broadly across structural classes, with particular efficiency demonstrated for compounds containing electron-rich carboxylic acid moieties [3]. Research has established that these enzymes exhibit preferential activity toward substrates where the carboxylic acid represents the sole polar or charged functional group within the molecular structure [3]. This selectivity pattern suggests that 1-isopropylcyclopentane-1-carboxylic acid, with its molecular formula of carbon nine hydrogen sixteen oxygen two and molecular weight of 156.22 grams per mole, represents a potentially favorable substrate for carboxylic acid reductase-mediated biotransformation [4] [5].

Kinetic characterization studies have revealed that carboxylic acid reductases demonstrate consistent Michaelis constant values for their cofactor requirements, with nicotinamide adenine dinucleotide phosphate exhibiting Michaelis constant values between 24 and 36 micromolar, while adenosine triphosphate shows Michaelis constant values ranging from 64 to 84 micromolar across different enzyme variants [6] [3]. The broad substrate specificity of these enzymes has been systematically investigated using diverse carboxylic acid panels, including benzoic acids, heterocyclic compounds, phenylacetic derivatives, and aliphatic fatty acids [2].

Substrate ClassMichaelis Constant Range (μM)Relative ActivityReference
Aromatic carboxylic acids100-500High [2] [3]
Short-chain aliphatic acids50-200Moderate to High [6] [3]
Branched aliphatic acids80-300Moderate [3] [7]
Cycloalkane carboxylic acids150-400Variable [2] [8]

The enzyme family demonstrates particularly favorable kinetics with substrates containing carbon chain lengths between carbon three and carbon six, suggesting that 1-isopropylcyclopentane-1-carboxylic acid falls within an optimal size range for efficient catalysis [7]. Experimental evidence indicates that carboxylic acid reductases favor hydroxy acids over dicarboxylates of equivalent carbon chain length, while maintaining activity across a pH range of 6.5 to 7.5 with optimal temperatures between 26 and 37 degrees Celsius [7] [8].

The catalytic mechanism involves initial formation of an acyl-adenosine monophosphate intermediate at the adenylation domain, followed by nucleophilic attack by the phosphopantetheine thiol group to generate a covalent acyl-thioester intermediate [2] [9]. This intermediate subsequently undergoes nicotinamide adenine dinucleotide phosphate-dependent reduction at the reductase domain to yield the corresponding aldehyde product [9]. The enzyme architecture ensures strict two-electron reduction through a sophisticated conformational control mechanism involving a critical aspartate residue that prevents further reduction to the alcohol product [2] [9].

Recent structural studies have revealed that carboxylic acid reductases employ a dynamic domain-exchange mechanism where the peptidyl carrier protein alternately docks with the adenylation and reductase domains [2]. This conformational flexibility suggests that 1-isopropylcyclopentane-1-carboxylic acid could potentially serve as an effective substrate, provided its steric bulk does not interfere with the enzyme's active site architecture [9].

Transannular Carbon–Hydrogen Functionalization for Structural Elaboration

Transannular carbon-hydrogen functionalization represents a revolutionary approach for the direct structural elaboration of cycloalkane carboxylic acids, including compounds structurally related to 1-isopropylcyclopentane-1-carboxylic acid [10] [11] [12]. This methodology enables the selective activation of remote carbon-hydrogen bonds across ring systems, thereby providing access to complex polycyclic architectures that would otherwise require lengthy synthetic sequences [11].

The development of quinuclidine-pyridone and sulfonamide-pyridone ligand systems has enabled unprecedented transannular gamma-methylene carbon-hydrogen arylation of cycloalkane carboxylic acids spanning ring sizes from cyclobutane to cyclooctane [10] [11] [12]. These transformations proceed through palladium-catalyzed mechanisms that overcome the inherent strain associated with transannular carbon-hydrogen palladation, a challenge that has historically limited the scope of such reactions [11].

Mechanistic investigations have revealed that the selectivity for gamma-position functionalization over the typically more reactive beta-carbon-hydrogen bonds arises from the unique coordination properties of the quinuclidine-pyridone ligand scaffold [11] [12]. The quinuclidine moiety provides enhanced Lewis basicity and structural rigidity compared to conventional tertiary amines, enabling formation of catalytically competent palladacycles despite the strain inherent in transannular cyclometalation [11].

Ring SizeLigand SystemYield Range (%)RegioselectivityReference
CyclopentaneQuinuclidine-pyridone L169-87>95% γ-selective [11] [12]
CyclohexaneQuinuclidine-pyridone L235-65>90% γ-selective [11]
CycloheptaneQuinuclidine-pyridone L1/L240-70>85% γ-selective [11]
CyclooctaneQuinuclidine-pyridone L1/L235-60>80% γ-selective [11]

For cyclopentane carboxylic acid derivatives bearing alpha-quaternary substitution patterns similar to 1-isopropylcyclopentane-1-carboxylic acid, transannular carbon-hydrogen arylation proceeds with exceptional regioselectivity and yield [11]. Substrates containing alpha-alkyl substituents, including isopropyl groups, demonstrate high compatibility with the palladium-catalyzed protocol, affording gamma-arylated products in yields ranging from 69 to 80 percent [11].

The structural requirements for effective transannular functionalization include the presence of a native carboxylic acid directing group, which coordinates to the palladium center and guides the metal toward the target carbon-hydrogen bond [11] [12]. The carboxylic acid functionality serves as both a coordinating ligand and a handle for subsequent synthetic manipulations, making this approach particularly valuable for medicinal chemistry applications [11].

Advanced mechanistic studies employing density functional theory calculations have elucidated the factors governing site selectivity in transannular carbon-hydrogen activation [13]. The formation of six-membered palladacycles during the gamma-carbon-hydrogen activation step provides a thermodynamically favorable pathway compared to alternative regioisomeric outcomes [11]. This selectivity pattern is further enhanced by the steric and electronic properties of the quinuclidine-pyridone ligand system [11].

The synthetic utility of transannular carbon-hydrogen functionalization has been demonstrated through concise syntheses of biologically active compounds that previously required up to eleven synthetic steps [11]. The ability to achieve direct gamma-functionalization of cycloalkane carboxylic acids represents a paradigm shift in synthetic strategy, enabling rapid access to complex molecular architectures from readily available starting materials [11] [12].

Recent developments have extended the scope of transannular carbon-hydrogen functionalization to include heterocyclic substrates and late-stage modifications of natural product scaffolds [11]. The tolerance for diverse functional groups and substitution patterns suggests that 1-isopropylcyclopentane-1-carboxylic acid could serve as a versatile platform for accessing structurally diverse derivatives through selective carbon-hydrogen bond activation [11].

Enantioselective Organocatalysis for Gamma-Amino Acid Derivatives

Organocatalytic methods have emerged as powerful tools for the enantioselective synthesis of gamma-amino acid derivatives, which serve as important structural motifs in natural products and pharmaceutically relevant compounds [2]. The development of these methodologies has focused on achieving high levels of stereocontrol while maintaining broad substrate scope and operational simplicity.
Chiral Phase-Transfer Catalysis Approaches

The most significant breakthrough in organocatalytic gamma-amino acid synthesis has been the development of novel cinchona alkaloid-derived chiral phase-transfer catalysts [2]. These catalysts enable unprecedented asymmetric umpolung additions of trifluoromethyl imines to alpha,beta-unsaturated N-acylpyrroles, providing facile access to highly enantiomerically enriched chiral trifluoromethylated gamma-amino acids and gamma-lactams [2].

The key catalyst QD-4, a quinidium analogue featuring an extended aromatic system, demonstrates exceptional performance with catalyst loadings ranging from 0.2 to 5.0 mol percent [2]. This system achieves remarkable selectivity metrics: enantioselectivities up to 95% ee, diastereoselectivities exceeding 95:5, and perfect regioselectivity (greater than 99:1) [2]. The mechanism involves pi-pi stacking interactions between the anthracene ring of the catalyst and the 4-nitrophenyl group of the substrate, providing the basis for stereocontrol [2].

Micellar Organocatalysis in Aqueous Media

Recent advances have focused on developing environmentally benign organocatalytic systems operating in aqueous media . The use of masked acetaldehyde in enantioselective additions to nitroalkenes under micellar catalysis conditions represents a significant advancement in green chemistry approaches to gamma-amino acid precursors . These systems combine supramolecular chemistry principles with organocatalysis, utilizing cost-effective surfactants to create reactive microenvironments that enable high stereoselectivity in water .

Mechanistic Insights and Stereochemical Control

Nuclear Overhauser Effect Spectroscopy (NOESY) studies have revealed crucial information about the interaction between surfactants forming micelles and reaction components . These investigations demonstrate that the spatial arrangement of catalyst and substrate within the micellar environment is critical for achieving high enantioselectivity .

The catalytic activation of imines as 2-azaallylanions represents a conceptually distinct carbon-carbon bond forming strategy for the direct generation of optically active gamma-substituted gamma-amino acids [2]. This approach enables the synthesis of chiral gamma-amino acids not readily accessible by existing enantioselective carbon-nitrogen bond forming methods, including gamma,gamma-disubstituted and beta,gamma-disubstituted gamma-amino acids [2].

Diastereocontrol in Cyclopentane Carboxylic Acid Systems

The stereoselective construction of cyclopentane carboxylic acid derivatives presents unique challenges due to the conformational flexibility of the five-membered ring system and the need to control multiple stereogenic centers simultaneously [3] [4]. Advanced organocatalytic strategies have been developed to address these challenges through sophisticated mechanistic understanding and catalyst design.

Asymmetric Synthesis Using Chiral Glycine Equivalents

The development of chiral glycine equivalent-based methodologies has enabled access to all four stereoisomers of complex cyclopentane amino acid derivatives [3]. The key breakthrough involves the use of phosphazenic base t-BuP4 to facilitate bis-alkylation reactions with exceptional diastereoselectivity [3]. This approach achieves diastereomeric ratios ranging from 94:6 to 91:9, depending on the specific substrate and stereoisomeric alkylating agent employed [3].

The stereochemical outcome of these reactions is governed by asymmetric induction emerging from the chiral glycine equivalent, where the configuration of the spirocyclic stereocenter is controlled by the inherent chirality of the starting material [3]. The stereochemistry of secondary alcohol centers follows from the configuration of the alkylating agent, demonstrating the predictable nature of this methodology [3].

Rhodium-Catalyzed Domino Sequences

Highly stereoselective synthesis of cyclopentanes bearing four stereocenters has been achieved through rhodium carbene-initiated domino sequences [4]. These transformations proceed through five distinct mechanistic steps: rhodium-bound oxonium ylide formation, [5] [6]-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and intramolecular carbonyl ene reaction [4].

The exceptional stereoselectivity (99% ee, greater than 97:3 diastereomeric ratio) achieved in these systems results from careful control of chirality transfer in each stereo-defining step of the cascade [4]. The use of chiral dirhodium tetracarboxylate catalysts such as Rh2(DOSP)4 enables the formation of three new bonds while installing four contiguous stereocenters in high yield [4].

Mechanistic Understanding of Stereochemical Control

The stereochemical control in cyclopentane synthesis is governed by several key factors: A1,3-strain minimization, chair-like transition state preferences, and the spatial arrangement of substituents around the developing ring system [4]. Chair-like transition states during oxy-Cope rearrangements are particularly crucial, as competing conformations can lead to enantiomeric products and reduced overall selectivity [4].

Detailed computational and experimental studies have revealed that the proper configuration of intermediates enables a single chair-like transition state where both chiral centers orient cooperatively, with substituents having larger A-values positioned equatorially [4]. This understanding has been instrumental in designing substrates that maximize stereoselectivity through cooperative rather than competitive stereochemical effects [4].

Advanced Stereochemical Strategies

The development of geminal disubstitution strategies has proven particularly effective for achieving high stereoselectivity [4]. By incorporating two substituents at the C(3) position of key intermediates, one of which is methyl to maximize chair selectivity, researchers have achieved greater than 30:1 diastereomeric ratios and 99% enantiomeric excess [4]. This approach minimizes the formation of regioisomers and enhances the overall efficiency of the stereoselective transformation [4].

Data Analysis of Organocatalytic Methods

Research findings demonstrate that organocatalytic approaches to cyclopentane carboxylic acid derivatives consistently achieve high levels of stereocontrol across diverse substrate classes. Phase-transfer catalysis methods show enantioselectivities ranging from 90-95% ee with diastereoselectivities exceeding 95:5 [2]. Rhodium-catalyzed domino sequences achieve even higher selectivities, with 99% ee and diastereomeric ratios greater than 97:3 [4].

The substrate scope of these methodologies encompasses trifluoromethyl imines with various alkyl and aryl substituents, alpha,beta-unsaturated N-acylpyrroles, chiral allyl alcohols, and cyclic sulfite alkylating agents [3] [4] [2]. This broad applicability demonstrates the versatility and practical utility of organocatalytic approaches for complex molecule synthesis.

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

156.115029749 g/mol

Monoisotopic Mass

156.115029749 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types